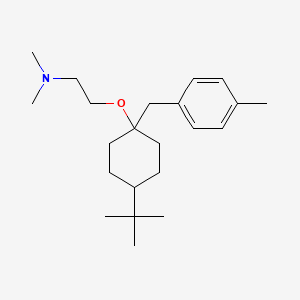
2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine is a complex organic compound with a unique structure that combines a cyclohexyl group, a tert-butyl group, and a dimethylethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine typically involves multiple steps, including the formation of the cyclohexyl core, the introduction of the tert-butyl and 4-methylbenzyl groups, and the final attachment of the dimethylethanamine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or a pharmacological tool.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mécanisme D'action
The mechanism of action of 2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling or metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((4-(tert-Butyl)-1-(4-methylbenzyl)cyclohexyl)oxy)-N,N-dimethylethanamine include other cyclohexyl derivatives, tert-butyl-containing compounds, and dimethylethanamine analogs. Examples include:
- Cyclohexylamine
- tert-Butylbenzene
- N,N-Dimethylethanolamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural arrangement
Propriétés
Formule moléculaire |
C22H37NO |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2-[4-tert-butyl-1-[(4-methylphenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H37NO/c1-18-7-9-19(10-8-18)17-22(24-16-15-23(5)6)13-11-20(12-14-22)21(2,3)4/h7-10,20H,11-17H2,1-6H3 |
Clé InChI |
CFWGNVBFLHVDSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2(CCC(CC2)C(C)(C)C)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
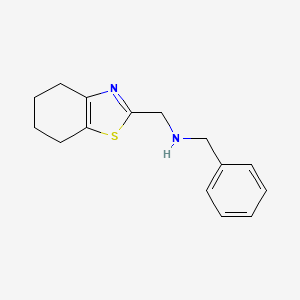

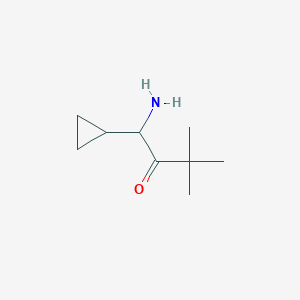
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
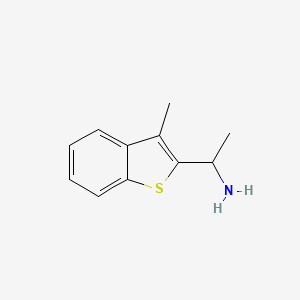
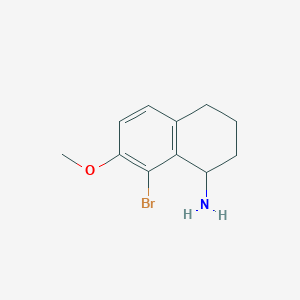
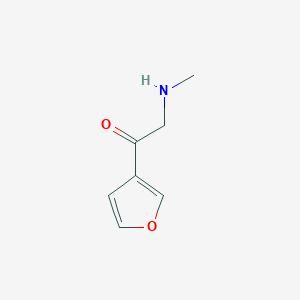

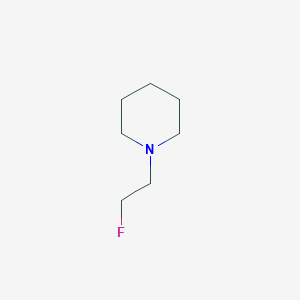
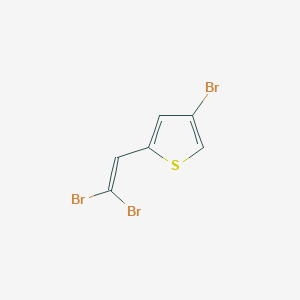
methyl}phenol](/img/structure/B13172831.png)
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
